2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride
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Overview
Description
2-Ethyl-2,6-diazaspiro[33]heptane dihydrochloride is a chemical compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride typically involves the reaction of ethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
- 2-Benzyl-2,6-diazaspiro[3.3]heptane dihydrochloride
Uniqueness
2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride is unique due to its ethyl group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their properties and applications.
Properties
CAS No. |
2913280-11-0 |
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Molecular Formula |
C7H16Cl2N2 |
Molecular Weight |
199.12 g/mol |
IUPAC Name |
2-ethyl-2,6-diazaspiro[3.3]heptane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-9-5-7(6-9)3-8-4-7;;/h8H,2-6H2,1H3;2*1H |
InChI Key |
QRQHCLUHHYGSFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(C1)CNC2.Cl.Cl |
Origin of Product |
United States |
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